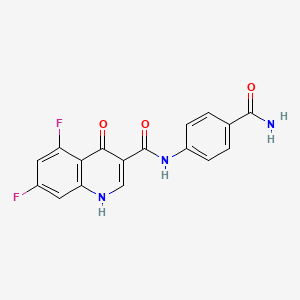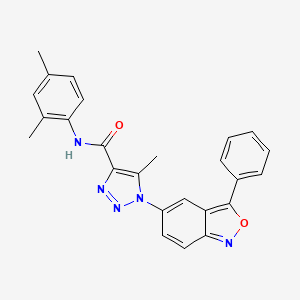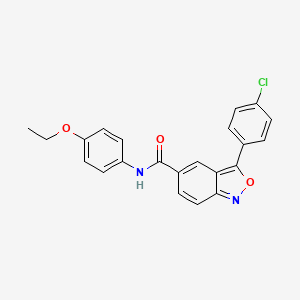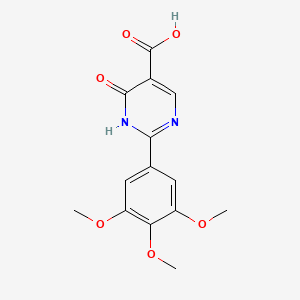
N-(4-carbamoylphenyl)-5,7-difluoro-4-hydroxyquinoline-3-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(4-carbamoylphenyl)-5,7-difluoro-4-hydroxyquinoline-3-carboxamide: is a synthetic organic compound that belongs to the quinoline family. This compound is characterized by its unique structure, which includes a quinoline core substituted with fluorine atoms, a hydroxyl group, and a carboxamide group. It has garnered interest in various fields of scientific research due to its potential biological and chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-carbamoylphenyl)-5,7-difluoro-4-hydroxyquinoline-3-carboxamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Quinoline Core: The quinoline core can be synthesized through a Skraup synthesis, which involves the condensation of aniline derivatives with glycerol and sulfuric acid.
Introduction of Fluorine Atoms: Fluorination can be achieved using reagents such as Selectfluor or N-fluorobenzenesulfonimide (NFSI) under controlled conditions.
Hydroxylation and Carboxylation:
Amidation: The final step involves the formation of the carboxamide group through the reaction of the carboxylic acid derivative with an amine, such as 4-aminobenzamide, under dehydrating conditions.
Industrial Production Methods
For industrial-scale production, the synthesis of this compound can be optimized to improve yield and efficiency. This may involve:
Optimization of Reaction Conditions: Adjusting temperature, pressure, and reaction time to maximize yield.
Use of Catalysts: Employing catalysts to enhance reaction rates and selectivity.
Purification Techniques: Implementing advanced purification methods such as recrystallization, chromatography, and distillation to obtain high-purity products.
Chemical Reactions Analysis
Types of Reactions
N-(4-carbamoylphenyl)-5,7-difluoro-4-hydroxyquinoline-3-carboxamide can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a quinone derivative using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The carboxamide group can be reduced to an amine using reducing agents like lithium aluminum hydride (LiAlH4).
Substitution: The fluorine atoms can be substituted with other functional groups through nucleophilic substitution reactions using reagents such as sodium methoxide or potassium tert-butoxide.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)
Substitution: Sodium methoxide (NaOMe), potassium tert-butoxide (KOtBu)
Major Products Formed
Oxidation: Quinone derivatives
Reduction: Amine derivatives
Substitution: Various substituted quinoline derivatives
Scientific Research Applications
N-(4-carbamoylphenyl)-5,7-difluoro-4-hydroxyquinoline-3-carboxamide has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory, antimicrobial, and anticancer activities.
Industry: Utilized in the development of advanced materials, such as polymers and dyes.
Mechanism of Action
The mechanism of action of N-(4-carbamoylphenyl)-5,7-difluoro-4-hydroxyquinoline-3-carboxamide involves its interaction with specific molecular targets and pathways. For example:
Enzyme Inhibition: The compound may inhibit the activity of certain enzymes by binding to their active sites, thereby blocking substrate access.
Receptor Modulation: It may act as an agonist or antagonist of specific receptors, influencing cellular signaling pathways.
DNA Intercalation: The quinoline core can intercalate into DNA, disrupting its structure and function, which may contribute to its anticancer properties.
Comparison with Similar Compounds
N-(4-carbamoylphenyl)-5,7-difluoro-4-hydroxyquinoline-3-carboxamide can be compared with other similar compounds, such as:
N-(4-carbamoylphenyl)-4-hydroxyquinoline-3-carboxamide: Lacks fluorine atoms, which may affect its chemical reactivity and biological activity.
5,7-difluoro-4-hydroxyquinoline-3-carboxamide: Lacks the carbamoylphenyl group, which may influence its solubility and target specificity.
4-hydroxyquinoline-3-carboxamide: Lacks both fluorine atoms and the carbamoylphenyl group, resulting in different chemical and biological properties.
Properties
Molecular Formula |
C17H11F2N3O3 |
|---|---|
Molecular Weight |
343.28 g/mol |
IUPAC Name |
N-(4-carbamoylphenyl)-5,7-difluoro-4-oxo-1H-quinoline-3-carboxamide |
InChI |
InChI=1S/C17H11F2N3O3/c18-9-5-12(19)14-13(6-9)21-7-11(15(14)23)17(25)22-10-3-1-8(2-4-10)16(20)24/h1-7H,(H2,20,24)(H,21,23)(H,22,25) |
InChI Key |
XGPPSDCAXKUTFA-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1C(=O)N)NC(=O)C2=CNC3=C(C2=O)C(=CC(=C3)F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![ethyl 7-butyl-6-(4-methoxybenzoyl)imino-2-oxo-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxylate](/img/structure/B11460812.png)
![3-fluoro-N-{2-methyl-5-[5-(propan-2-yl)-1,3-benzoxazol-2-yl]phenyl}benzamide](/img/structure/B11460813.png)
![3-(4-Chlorophenyl)-5-(4-methoxyphenyl)-2-methyl-6,7,8,9-tetrahydropyrazolo[1,5-a]quinazoline](/img/structure/B11460820.png)

![2-(3-methyl-1H-1,2,4-triazol-5-yl)-8-(2-morpholinoethyl)pyrido[4,3-b][1,6]naphthyridine-1,9(2H,8H)-dione](/img/structure/B11460835.png)

![N-[(E)-[(4,6-dimethylpyrimidin-2-yl)amino]{[2-(5-methoxy-1H-indol-3-yl)ethyl]amino}methylidene]-4-methoxybenzamide](/img/structure/B11460851.png)
![N-{[5-({2-[5-(4-Methylphenyl)-3-(thiophen-2-YL)-4,5-dihydro-1H-pyrazol-1-YL]-2-oxoethyl}sulfanyl)-4-phenyl-4H-1,2,4-triazol-3-YL]methyl}-4-nitrobenzamide](/img/structure/B11460874.png)
![methyl [4-(3-chlorophenyl)-7-(4-methoxyphenyl)-2,5-dioxo-4,5,6,7-tetrahydro[1,3]thiazolo[4,5-b]pyridin-3(2H)-yl]acetate](/img/structure/B11460876.png)
![11-[(2-methoxyethyl)amino]-2,3-dihydro-1H-cyclopenta[4,5]pyrido[1,2-a]benzimidazole-4-carbonitrile](/img/structure/B11460883.png)

![N-(4-chlorophenyl)-1,3-dimethyl-2,4,7-trioxo-1,2,3,4,5,6,7,8-octahydropyrido[2,3-d]pyrimidine-5-carboxamide](/img/structure/B11460900.png)
![2-methyl-N-(4-oxo-8-propoxy-4H-pyrimido[2,1-b][1,3]benzothiazol-3-yl)benzamide](/img/structure/B11460901.png)
![ethyl [5-(3-amino-4-methoxyphenyl)-2H-tetrazol-2-yl]acetate](/img/structure/B11460904.png)
